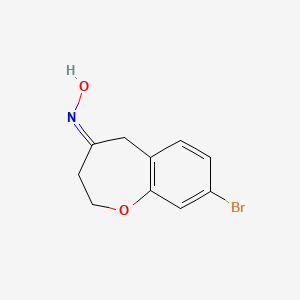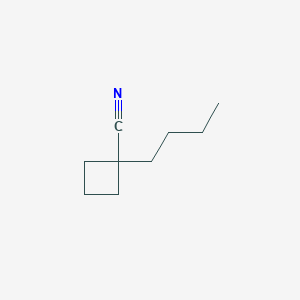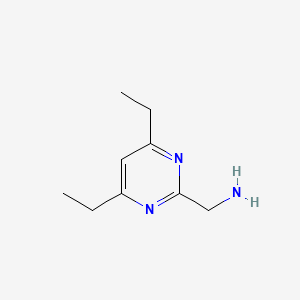![molecular formula C22H31N3 B13528573 4-{[1-(Pentan-3-yl)-5-[(pyridin-4-yl)methyl]piperidin-3-yl]methyl}pyridine](/img/structure/B13528573.png)
4-{[1-(Pentan-3-yl)-5-[(pyridin-4-yl)methyl]piperidin-3-yl]methyl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[1-(Pentan-3-yl)-5-[(pyridin-4-yl)methyl]piperidin-3-yl]methyl}pyridine is a complex organic compound featuring a piperidine ring substituted with a pentan-3-yl group and a pyridin-4-ylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(Pentan-3-yl)-5-[(pyridin-4-yl)methyl]piperidin-3-yl]methyl}pyridine typically involves multi-step organic reactions. One common approach is to start with the piperidine ring and introduce the pentan-3-yl and pyridin-4-ylmethyl groups through a series of substitution and addition reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-quality compounds suitable for various applications.
化学反応の分析
Types of Reactions
4-{[1-(Pentan-3-yl)-5-[(pyridin-4-yl)methyl]piperidin-3-yl]methyl}pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the piperidine or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Halides, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
4-{[1-(Pentan-3-yl)-5-[(pyridin-4-yl)methyl]piperidin-3-yl]methyl}pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 4-{[1-(Pentan-3-yl)-5-[(pyridin-4-yl)methyl]piperidin-3-yl]methyl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or π-π stacking, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-(Pyridin-4-yl)piperidine: Similar structure but lacks the pentan-3-yl group.
1-(Pentan-3-yl)piperidine: Similar structure but lacks the pyridin-4-ylmethyl group.
4-(Pyridin-4-yl)methylpiperidine: Similar structure but lacks the pentan-3-yl group.
Uniqueness
4-{[1-(Pentan-3-yl)-5-[(pyridin-4-yl)methyl]piperidin-3-yl]methyl}pyridine is unique due to the presence of both the pentan-3-yl and pyridin-4-ylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
特性
分子式 |
C22H31N3 |
|---|---|
分子量 |
337.5 g/mol |
IUPAC名 |
4-[[1-pentan-3-yl-5-(pyridin-4-ylmethyl)piperidin-3-yl]methyl]pyridine |
InChI |
InChI=1S/C22H31N3/c1-3-22(4-2)25-16-20(13-18-5-9-23-10-6-18)15-21(17-25)14-19-7-11-24-12-8-19/h5-12,20-22H,3-4,13-17H2,1-2H3 |
InChIキー |
VOZKJTCJBFBSPZ-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)N1CC(CC(C1)CC2=CC=NC=C2)CC3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




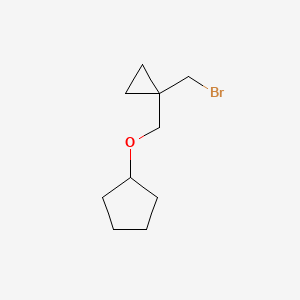

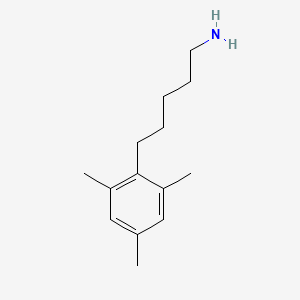
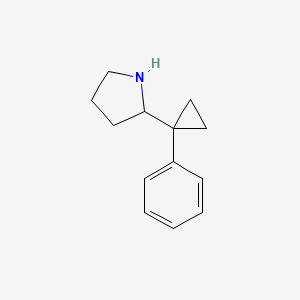
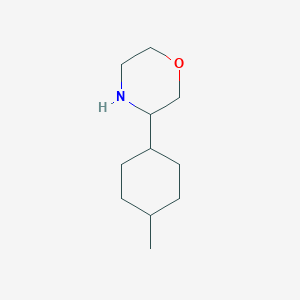
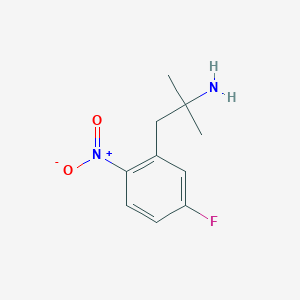
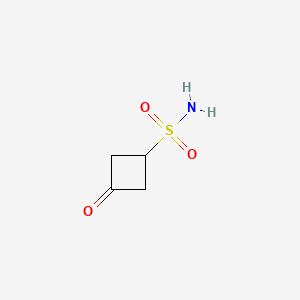
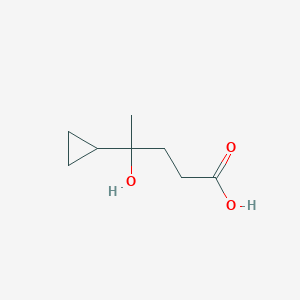
![[1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13528532.png)
